molecular formula C12H12N2O4 B11718266 Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate CAS No. 2006277-89-8

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate

Cat. No.: B11718266
CAS No.: 2006277-89-8
M. Wt: 248.23 g/mol
InChI Key: ASJAXLUGAJRHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[Hydroxy(2-pyridyl)methyl]isoxazole-4-carboxylate
  • Ethyl 3-[Hydroxy(4-pyridyl)methyl]isoxazole-4-carboxylate
  • Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

2006277-89-8

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

ethyl 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C12H12N2O4/c1-2-17-12(16)9-7-18-14-10(9)11(15)8-4-3-5-13-6-8/h3-7,11,15H,2H2,1H3

InChI Key

ASJAXLUGAJRHFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CON=C1C(C2=CN=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.